Diethyl (2-Cyanophenyl)phosphonate

Description

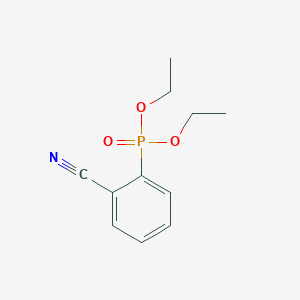

Diethyl (2-cyanophenyl)phosphonate is an organophosphorus compound characterized by a diethyl ester backbone and a 2-cyanophenyl substituent attached to the phosphorus atom. The electron-withdrawing cyano group (-CN) at the ortho position of the aromatic ring significantly influences the compound’s electronic and steric properties, making it distinct from other phosphonate derivatives.

This method is applicable to derivatives with varying aryl substituents, suggesting that the 2-cyanophenyl variant could be synthesized similarly.

Properties

Molecular Formula |

C11H14NO3P |

|---|---|

Molecular Weight |

239.21 g/mol |

IUPAC Name |

2-diethoxyphosphorylbenzonitrile |

InChI |

InChI=1S/C11H14NO3P/c1-3-14-16(13,15-4-2)11-8-6-5-7-10(11)9-12/h5-8H,3-4H2,1-2H3 |

InChI Key |

IQWBLVQEHQNAOV-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=C1C#N)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl (2-Cyanophenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-bromobenzonitrile under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the bromobenzonitrile, resulting in the formation of the desired phosphonate ester.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl (2-Cyanophenyl)phosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Phosphonic acids and their derivatives.

Reduction: Amino-substituted phosphonates.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (2-Cyanophenyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbon-phosphorus lyase.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, especially in the development of antiviral and anticancer agents.

Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diethyl (2-Cyanophenyl)phosphonate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes, preventing their normal function. The phosphonate group mimics the natural substrate of the enzyme, leading to competitive inhibition. This mechanism is particularly relevant in the study of enzymes involved in phosphorus metabolism.

Comparison with Similar Compounds

Key Properties :

- Electronic Effects: The ortho-cyano group withdraws electron density from the phosphorus center, increasing its electrophilicity.

Arylphosphonates with Different Substituents

Arylphosphonates vary widely based on the substituents attached to the aromatic ring. Key comparisons include:

Key Findings :

- Electron-Withdrawing vs. Donating Groups: The cyano group increases the phosphorus center’s reactivity compared to methoxy or ethyl substituents, making it more suitable for reactions requiring electrophilic intermediates .

- Steric Effects: Ortho-substituted derivatives (e.g., 2-cyanophenyl, 2-ethylphenyl) exhibit steric hindrance, which may slow hydrolysis or coupling reactions compared to para-substituted analogs.

Aliphatic Phosphonates

Aliphatic phosphonates differ in backbone structure and functional groups, leading to distinct properties:

Key Findings :

- Stability : Chloro-substituted derivatives (e.g., 2-chloroethyl) are prone to nucleophilic substitution, whereas nitriles provide stability under physiological conditions .

Positional Isomers: Ortho vs. Para Substitution

The position of the cyano group on the aromatic ring significantly impacts properties:

Key Findings :

- Ortho vs. Para-substituted analogs (e.g., 4-cyanophenylmethyl) exhibit better crystallinity and ease of purification .

Pharmaceutical Potential:

- Transdermal Penetration: Long-chain alkylphosphonates (e.g., diethyl hexadecylphosphonate) enhance drug delivery due to lipophilicity, whereas aromatic derivatives like 2-cyanophenylphosphonate may lack comparable efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.